2-(chloromethyl)-4,6-dihydroxybenzaldehyde
Overview
Description
2-(chloromethyl)-4,6-dihydroxybenzaldehyde is an organic compound with the molecular formula C8H7ClO3 It is a derivative of benzaldehyde, featuring a chloromethyl group at the second position and hydroxyl groups at the fourth and sixth positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-4,6-dihydroxybenzaldehyde can be achieved through several methods. One common approach involves the chloromethylation of 4,6-dihydroxybenzaldehyde. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride or aluminum chloride. The reaction proceeds under acidic conditions, where the formaldehyde reacts with the aromatic ring to introduce the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-4,6-dihydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic or neutral conditions.
Major Products Formed
Oxidation: 2-(carboxymethyl)-4,6-dihydroxybenzaldehyde or quinones.
Reduction: 2-(chloromethyl)-4,6-dihydroxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-(chloromethyl)-4,6-dihydroxybenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-4,6-dihydroxybenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,6-dihydroxybenzaldehyde: Lacks the chloromethyl group, making it less reactive in substitution reactions.
2-chloromethylbenzaldehyde: Lacks the hydroxyl groups, reducing its potential for hydrogen bonding and other interactions.
2,4,6-trihydroxybenzaldehyde: Contains an additional hydroxyl group, which may alter its reactivity and binding properties.
Uniqueness
2-(chloromethyl)-4,6-dihydroxybenzaldehyde is unique due to the presence of both chloromethyl and hydroxyl groups, which confer distinct reactivity and interaction profiles. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(chloromethyl)-4,6-dihydroxybenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-3-5-1-6(11)2-8(12)7(5)4-10/h1-2,4,11-12H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KREOUOZRUNZLKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CCl)C=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-(chloromethyl)-2,6-dihydroxybenzaldehyde?
A1: The molecular formula of 4-(chloromethyl)-2,6-dihydroxybenzaldehyde is C8H7ClO3. Its molecular weight is 186.59 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While the provided research papers don't offer specific spectroscopic data for 4-(chloromethyl)-2,6-dihydroxybenzaldehyde, they highlight the use of various techniques like NMR (1H NMR, 13C NMR) [] and mass spectrometry (MS) [] for characterizing similar compounds. These techniques can be applied to elucidate the structure of 4-(chloromethyl)-2,6-dihydroxybenzaldehyde as well.
Q3: What types of reactions can 4-(chloromethyl)-2,6-dihydroxybenzaldehyde undergo?
A3: The presence of the chloromethyl group makes 4-(chloromethyl)-2,6-dihydroxybenzaldehyde susceptible to nucleophilic substitution reactions. This allows for the replacement of the chlorine atom with various nucleophiles, providing a route to diversely functionalized derivatives. Additionally, the aldehyde functionality can participate in reactions like condensations and reductions, further expanding its synthetic utility. [, , , ]
Q4: Is there any information on the use of 4-(chloromethyl)-2,6-dihydroxybenzaldehyde in polymer synthesis?
A4: While not directly mentioned, the research papers suggest potential applications of 4-(chloromethyl)-2,6-dihydroxybenzaldehyde in polymer synthesis. For example, it could be used as a monomer in polymerization reactions to incorporate specific functionalities into the polymer backbone. Additionally, it could be used to modify existing polymers via reactions with the chloromethyl group. [, , ]
Q5: What are the potential applications of 4-(chloromethyl)-2,6-dihydroxybenzaldehyde?
A5: The diverse reactivity of 4-(chloromethyl)-2,6-dihydroxybenzaldehyde makes it a valuable building block for various applications. It holds potential in:
- Medicinal Chemistry: As a starting material for synthesizing novel drug candidates, especially those targeting interactions with enzymes or receptors. [, , , , ]
- Materials Science: For developing new polymers and functional materials with tailored properties. [, , ]
- Chemical Biology: As a probe for studying biological processes, for example, by incorporating it into biomolecules to track their fate or modify their function. [, , ]
Q6: How can computational chemistry be used to study 4-(chloromethyl)-2,6-dihydroxybenzaldehyde?
A6: Computational chemistry techniques like molecular modeling, docking studies, and QSAR can be employed to:
- Predict reactivity: Simulating reactions and predicting reaction outcomes. [, ]
- Study interactions: Understanding its binding affinity and interactions with potential targets like enzymes or receptors. [, , ]
- Design analogs: Developing new derivatives with improved properties like enhanced potency or selectivity. [, ]
Q7: Is there any information on the safety profile or toxicity of 4-(chloromethyl)-2,6-dihydroxybenzaldehyde?
A7: The provided research papers do not include specific toxicity data for 4-(chloromethyl)-2,6-dihydroxybenzaldehyde. Given its chemical structure and reactivity, it is crucial to handle it with caution. Appropriate safety measures and risk assessments should be implemented when working with this compound. Further research is required to establish its toxicological profile and environmental impact. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.